molecular formula C21H15IN2O3 B6081002 N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Cat. No.: B6081002
M. Wt: 470.3 g/mol
InChI Key: YXMAUQZUAYHCHI-UHFFFAOYSA-N
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Description

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is a complex organic compound characterized by the presence of an iodophenyl group, a benzoxazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-iodoaniline with salicylaldehyde to form the benzoxazole ring, followed by the introduction of the methoxybenzamide group through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the benzoxazole ring can interact with nucleic acids or other biomolecules. The methoxybenzamide moiety may enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide
  • N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
  • 2-{N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]carboximidoyl}phenol

Uniqueness

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility, while the iodophenyl and benzoxazole moieties contribute to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15IN2O3/c1-26-17-7-3-4-13(11-17)20(25)23-16-8-9-19-18(12-16)24-21(27-19)14-5-2-6-15(22)10-14/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMAUQZUAYHCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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